molecular formula C12H10O4S2 B14354437 2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol CAS No. 91751-35-8

2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol

Cat. No.: B14354437
CAS No.: 91751-35-8
M. Wt: 282.3 g/mol
InChI Key: KGDCIYIACGWWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol is an organic compound characterized by the presence of hydroxyl and sulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol typically involves the reaction of 2,5-dihydroxythiophenol with appropriate reagents under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the thiophenol reacts with a halogenated benzene derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol exerts its effects involves interactions with various molecular targets. The hydroxyl and sulfanyl groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxythiophenol: Shares similar functional groups but lacks the additional benzene ring.

    Hydroquinone: Contains hydroxyl groups but lacks sulfanyl groups.

    Thiophenol: Contains a sulfanyl group but lacks hydroxyl groups.

Uniqueness

2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol is unique due to the presence of both hydroxyl and sulfanyl groups on the benzene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

91751-35-8

Molecular Formula

C12H10O4S2

Molecular Weight

282.3 g/mol

IUPAC Name

2-(2,5-dihydroxyphenyl)sulfanyl-6-sulfanylbenzene-1,4-diol

InChI

InChI=1S/C12H10O4S2/c13-6-1-2-8(15)10(4-6)18-11-5-7(14)3-9(17)12(11)16/h1-5,13-17H

InChI Key

KGDCIYIACGWWSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)SC2=CC(=CC(=C2O)S)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.